molecular formula C16H17NO4S B2439825 3-{4-[(3-Methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylic acid CAS No. 900015-26-1

3-{4-[(3-Methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylic acid

Cat. No. B2439825
CAS RN: 900015-26-1
M. Wt: 319.38
InChI Key: QZLJKYVFIPSBCB-UHFFFAOYSA-N
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Description

3-{4-[(3-Methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylic acid is a chemical compound with the molecular formula C16H17NO4S and a molar mass of 319.38 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 319.38 . More detailed physical and chemical properties are not provided in the search results.

Scientific Research Applications

Allosteric Modifiers of Hemoglobin

Research into allosteric modifiers of hemoglobin has identified compounds structurally related to 3-{4-[(3-Methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylic acid as potent allosteric effectors. These compounds have demonstrated the ability to decrease the oxygen affinity of human hemoglobin A, suggesting potential applications in clinical or biological areas requiring reversal of depleted oxygen supply, such as ischemia, stroke, tumor radiotherapy, blood storage, blood substitutes, etc. The compounds are noted for their greater activity in comparison to other known allosteric effectors, providing a promising avenue for therapeutic intervention in conditions associated with oxygen supply depletion (Randad, Mahran, Mehanna, & Abraham, 1991).

Inhibitors of Gamma-Aminobutyric Acid Aminotransferase

Compounds within the structural realm of 3-{4-[(3-Methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylic acid have been synthesized and evaluated for their role as substrates and potent inhibitors of gamma-aminobutyric acid aminotransferase (GABA-T). These studies contribute to the mapping of the active site of GABA-T, offering insights into the development of inhibitors for therapeutic purposes. Notably, these compounds are competitive reversible inhibitors, with one showing a Ki value of 5 microM, illustrating their potential as GABA-T inhibitors (Silverman, Durkee, & Invergo, 1986).

Anticancer Drug Development

The structural framework of 3-{4-[(3-Methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylic acid is similar to that of amino acetate functionalized Schiff base organotin(IV) complexes, which have shown significant cytotoxic activity against various human tumor cell lines. These complexes exhibit anticancer properties with average ID50 values indicating higher cytotoxicity than traditional chemotherapy agents like doxorubicin and cisplatin for all cell lines studied. This suggests a promising direction for the development of new anticancer drugs based on the structural motifs of 3-{4-[(3-Methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylic acid (Basu Baul, Basu, Vos, & Linden, 2009).

Mechanism of Action

The mechanism of action for this compound is not provided in the search results .

Safety and Hazards

The safety and hazards associated with this compound are not detailed in the search results .

Future Directions

The future directions or potential applications for this compound are not specified in the search results .

properties

IUPAC Name

3-[4-(3-methylbutanoylamino)phenoxy]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-10(2)9-14(18)17-11-3-5-12(6-4-11)21-13-7-8-22-15(13)16(19)20/h3-8,10H,9H2,1-2H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZLJKYVFIPSBCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)OC2=C(SC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{4-[(3-Methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylic acid

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